2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
Description
This compound features a benzofuropyrimidinone core fused with a sulfur-linked acetamide moiety. The structure includes a 3-ethoxypropyl substituent at position 3 of the pyrimidinone ring and an N-(2-ethylphenyl) group on the acetamide side chain. The benzofuro[3,2-d]pyrimidinone scaffold provides rigidity and planar aromaticity, which may facilitate interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-3-17-10-5-7-12-19(17)26-21(29)16-33-25-27-22-18-11-6-8-13-20(18)32-23(22)24(30)28(25)14-9-15-31-4-2/h5-8,10-13H,3-4,9,14-16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPBADAPXJBOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCCOCC)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Pyrimidine Ring: This step involves the condensation of the benzofuran derivative with a suitable amidine or guanidine derivative under basic conditions.
Attachment of the Ethoxypropyl Group: This can be done through an alkylation reaction using an appropriate alkyl halide in the presence of a base.
Formation of the Acetamide Moiety: This involves the reaction of the intermediate with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxypropyl group or the acetamide moiety using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
This compound is part of a class of benzofuro-pyrimidine derivatives known for their diverse pharmacological properties. Its structural features suggest several potential applications:
- Anticancer Activity : Research indicates that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives with the benzofuro-pyrimidine structure can selectively target tumorigenic cells, demonstrating promising results in vitro .
- Antioxidant Properties : The compound has been linked to antioxidant activity, which is critical for reducing oxidative stress in cells. This property has implications for preventing cellular damage associated with cancer and degenerative diseases .
Enzyme Inhibition
The compound may possess enzyme-inhibitory properties, particularly against enzymes related to metabolic disorders. For example:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have shown the ability to inhibit DPP-IV, an enzyme involved in glucose metabolism. This suggests potential applications in managing diabetes and other metabolic disorders .
Cytotoxicity in Cancer Research
A study involving a series of benzofuro-pyrimidine derivatives highlighted their antiproliferative effects on various cancer cell lines. One notable finding was that a related compound demonstrated an IC50 value indicative of potent anticancer properties when tested on human breast cancer cells. This emphasizes the potential of such compounds in developing targeted cancer therapies.
Antioxidant Activity Assessment
In vitro assays revealed that derivatives similar to 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide exhibited antioxidant activities comparable to standard antioxidants like ascorbic acid. This positions the compound as a candidate for further exploration in antioxidant therapy .
Mechanism of Action
The mechanism of action of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Core Heteroatom Differences: Benzofuropyrimidinone (oxygen in the fused ring) vs. benzothienopyrimidinone (sulfur). Sulfur’s larger atomic radius and polarizability may enhance π-π stacking or alter redox properties compared to oxygen .
R₁ Substituent Effects: 3-Ethoxypropyl: Enhances solubility due to the ethoxy group’s polarity. 3-Methylbutyl: A branched alkyl chain increases lipophilicity (higher logP) compared to ethoxypropyl . 4-Ethoxyphenyl/4-Methoxyphenyl: Aromatic substituents with electron-donating groups may improve binding to hydrophobic pockets or modulate electronic effects on the pyrimidinone ring .
3-Trifluoromethylphenyl: The electron-withdrawing CF₃ group may enhance electrophilic interactions or metabolic stability .
Hypothesized Bioactivity and Pharmacokinetic Trends
- Kinase Inhibition: Benzothienopyrimidinones (e.g., ) are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets.
- Antimicrobial Activity : Sulfur-containing analogs (e.g., ) may exhibit enhanced activity against Gram-positive bacteria, as seen in related sulfonamide derivatives .
- Solubility vs. Permeability : Ethoxypropyl and methoxyphenyl groups likely improve aqueous solubility, whereas methylbutyl and trifluoromethylphenyl groups favor membrane penetration .
Biological Activity
The compound 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's synthesis, mechanisms of action, and its potential therapeutic applications based on recent studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from readily available precursors. The key structural features include a benzofuro-pyrimidine core with a sulfanyl group and an ethylphenyl acetamide side chain. The presence of the ethoxypropyl group is crucial for enhancing its solubility and biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected include the modulation of signaling cascades associated with tumor growth.
- Antimicrobial Activity : In vitro studies have demonstrated that the compound possesses antimicrobial properties against a range of bacterial strains, indicating potential use as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Activity
In a study conducted by Walid Fayad et al., the compound was screened against multicellular spheroids representing tumor microenvironments. The results indicated a dose-dependent reduction in cell viability, suggesting effective anticancer activity via apoptosis induction. The study highlighted the potential for this compound as a lead candidate for further development in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
